molecular formula C11H10O B13616493 1-(4-Ethynylphenyl)cyclopropan-1-ol

1-(4-Ethynylphenyl)cyclopropan-1-ol

Cat. No.: B13616493
M. Wt: 158.20 g/mol
InChI Key: RRSXFZIKEYGCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethynylphenyl)cyclopropan-1-ol is a cyclopropanol derivative featuring an ethynyl (-C≡CH) substituent at the para position of the aromatic ring. The ethynyl group imparts distinct electronic and steric properties, which may influence reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

1-(4-ethynylphenyl)cyclopropan-1-ol

InChI

InChI=1S/C11H10O/c1-2-9-3-5-10(6-4-9)11(12)7-8-11/h1,3-6,12H,7-8H2

InChI Key

RRSXFZIKEYGCLE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenyl)cyclopropan-1-ol typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the reaction of alkenes with diazomethane or other diazo compounds in the presence of a catalyst such as copper or rhodium . The reaction conditions often require careful control of temperature and pressure to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis can be applied. Industrial production would likely involve scalable processes such as the use of continuous flow reactors and optimized catalytic systems to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenyl)cyclopropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of 1-(4-Ethynylphenyl)cyclopropanone.

    Reduction: Formation of 1-(4-Ethylphenyl)cyclopropan-1-ol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Ethynylphenyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethynyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets, making it a versatile molecule in chemical and biological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Ethynylphenyl)cyclopropan-1-ol with structurally related cyclopropanol derivatives, focusing on substituent effects, physical properties, and synthetic challenges.

Structural and Electronic Differences

  • This compound vs. 1-(3,4-Dichlorophenyl)cyclopropan-1-ol (CAS 1248294-93-0):

    • The dichlorophenyl derivative has electron-withdrawing Cl substituents, enhancing electrophilic aromatic substitution reactivity compared to the electron-rich ethynyl group.
    • The ethynyl group introduces sp-hybridized carbons, enabling click chemistry (e.g., azide-alkyne cycloaddition), which is absent in halogenated analogs .
  • This compound vs. 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol (CAS 1250254-02-4): Bromo and fluoro substituents increase molecular weight (231.06 g/mol vs.
  • This compound vs. 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol (CAS 1504931-98-9):

    • The chloro-fluoro substitution pattern creates steric hindrance and dipole moments distinct from the linear ethynyl group, affecting regioselectivity in cross-coupling reactions .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Purity Storage & Stability Key Functional Groups
This compound ~174.2 (calculated) N/A Likely sensitive to moisture/oxygen due to ethynyl group Ethynyl, cyclopropanol
1-(3,4-Dichlorophenyl)cyclopropan-1-ol 203.1 ≥95% Discontinued; long-term storage unspecified Dichlorophenyl, cyclopropanol
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol 231.06 95% Requires inert atmosphere Bromo, fluoro, cyclopropanol
1-(4-Methylphenyl)-1-propanol ~150.2 (calculated) N/A Stable under standard conditions Methyl, propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.